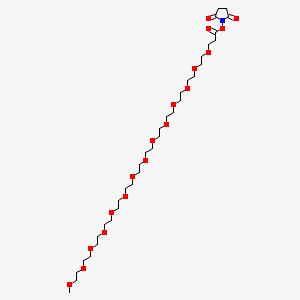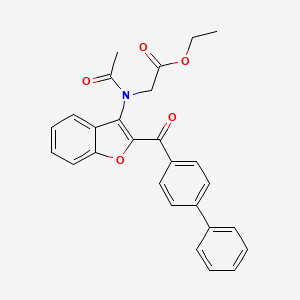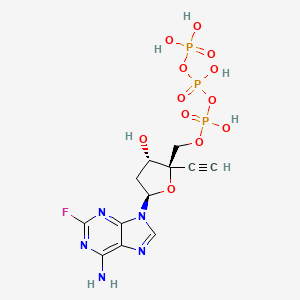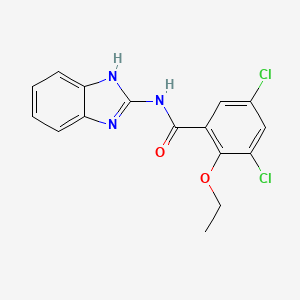
Gosogliptin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gosogliptin dihydrochloride is a drug used for the treatment of type II diabetesThis compound was discovered and developed by Pfizer and is marketed under the trade name Saterex . This compound works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby improving glycemic control in patients with type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gosogliptin dihydrochloride involves multiple steps. The key intermediate is (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The synthetic route includes the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the difluoromethyl group.
- Coupling with the pyrimidinyl-piperazine moiety .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Gosogliptin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Gosogliptin dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying DPP-4 inhibitors and their interactions with enzymes.
Biology: The compound is used in research to understand the role of DPP-4 in glucose metabolism and insulin regulation.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating type II diabetes.
Industry: The compound is used in the pharmaceutical industry for the development of new antidiabetic drugs
Mechanism of Action
Gosogliptin dihydrochloride exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones increase insulin secretion and decrease glucagon release, leading to improved glycemic control. The molecular targets of this compound include the active site of the DPP-4 enzyme, where it forms a stable complex, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to gosogliptin dihydrochloride include:
- Sitagliptin
- Saxagliptin
- Vildagliptin
- Linagliptin
- Alogliptin
Uniqueness
This compound is unique due to its high selectivity and potency as a DPP-4 inhibitor. It has a lower IC50 value compared to some other gliptins, indicating higher efficacy at lower concentrations. Additionally, this compound has shown promising results in clinical trials, particularly in terms of its safety profile and minimal adverse effects .
Properties
Molecular Formula |
C17H26Cl2F2N6O |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C17H24F2N6O.2ClH/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16;;/h1,3-4,13-14,22H,2,5-12H2;2*1H/t13-,14-;;/m1../s1 |
InChI Key |
VVNSEQJGCZQVOL-KFWOVWKUSA-N |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@H]2C[C@H](CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)

![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)

![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)

